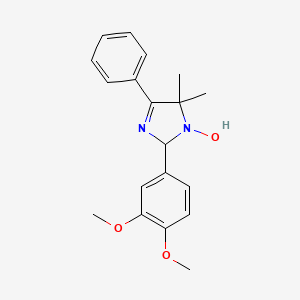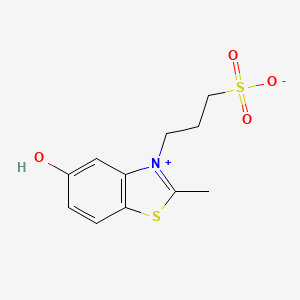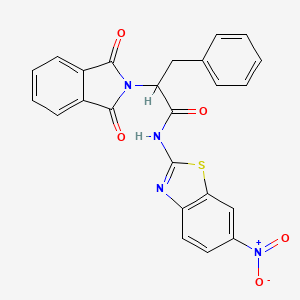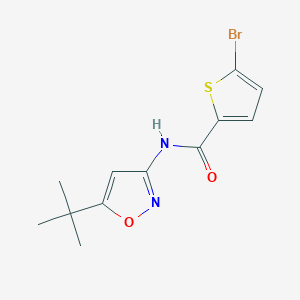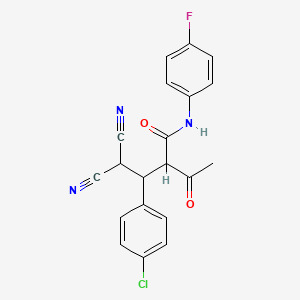
2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide, also known as AC-262,356, is a synthetic androgen receptor modulator (SARM) that was first developed by the pharmaceutical company Acadia Pharmaceuticals. SARMs are a class of compounds that are being investigated for their potential to treat conditions such as osteoporosis, muscle wasting, and hypogonadism. AC-262,356 has been shown to have anabolic effects in animal studies, meaning that it can increase muscle mass and strength without having the androgenic (masculinizing) effects that are associated with testosterone and other anabolic steroids.
Mechanism of Action
2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide works by binding to and activating the androgen receptor, which is a protein that is involved in the regulation of muscle growth and bone density. By activating this receptor, 2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide can increase protein synthesis and promote the growth of muscle tissue.
Biochemical and Physiological Effects:
In animal studies, 2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide has been shown to increase muscle mass and strength without causing the androgenic side effects that are associated with testosterone and other anabolic steroids. It has also been shown to increase bone density and reduce the risk of fractures. Additionally, 2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide has been shown to have a positive effect on metabolic parameters such as insulin sensitivity and lipid metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide is its selective anabolic effects, meaning that it can promote muscle growth without causing the androgenic side effects that are associated with testosterone and other anabolic steroids. This makes it a promising candidate for the treatment of conditions such as muscle wasting and osteoporosis. However, more research is needed to fully understand its safety and efficacy, and to determine the optimal dosing and administration protocols.
Future Directions
There are several potential future directions for research on 2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide. One area of interest is its potential as a treatment for muscle wasting and osteoporosis, as well as other conditions that are characterized by a loss of muscle mass and bone density. Additionally, more research is needed to fully understand its safety and efficacy, and to determine the optimal dosing and administration protocols. Finally, there is also interest in developing other SARMs that have similar anabolic effects but with even fewer side effects.
Synthesis Methods
The synthesis of 2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide involves several steps, starting with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with 4-fluoroaniline to form 4-fluoro-N-(4-oxobutan-2-yl)benzamide. The final step involves the reaction of this intermediate with malononitrile and acetic anhydride to form 2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide.
Scientific Research Applications
2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide has been the subject of several scientific studies, primarily focused on its potential as a SARM. Animal studies have shown that 2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide can increase muscle mass and strength without causing the androgenic side effects that are associated with testosterone and other anabolic steroids. This makes it a promising candidate for the treatment of conditions such as muscle wasting and osteoporosis.
properties
IUPAC Name |
2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O2/c1-12(26)18(20(27)25-17-8-6-16(22)7-9-17)19(14(10-23)11-24)13-2-4-15(21)5-3-13/h2-9,14,18-19H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSPIENFHZPDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C1=CC=C(C=C1)Cl)C(C#N)C#N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-bromo-2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5137673.png)

![2-(2-chloro-6-fluorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5137687.png)
![4-[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5137693.png)


![1-acetyl-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5137707.png)
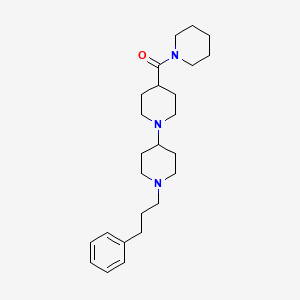
![2-(4-chloro-2-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5137725.png)
